ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate
Description
Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioxo group at position 2 and a phenyl group at position 3. The oxadiazole ring is further functionalized with an aminomethyl group linked to an ethyl benzoate moiety. This structure combines electron-deficient (oxadiazole, thioxo) and electron-rich (phenyl, benzoate) components, enabling diverse interactions in biological systems. The compound’s design aligns with the broader interest in 1,3,4-oxadiazole derivatives, which are renowned for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-23-17(22)14-10-6-7-11-15(14)19-12-21-18(25)24-16(20-21)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOJTGFDQCSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate typically involves a multi-step process:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl isothiocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Formation of the Oxadiazole-Thione Core
The 5-phenyl-2-thioxo-1,3,4-oxadiazole-3(2H)-yl fragment is commonly synthesized via cyclization of benzohydrazides with carbon disulfide under basic conditions. For example:
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Benzohydrazide Preparation : Ethyl-4-aminobenzoate reacts with hydrazine hydrate to form 4-aminobenzohydrazide .
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Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to generate the oxadiazole-thione moiety . This step involves condensation and cyclization, forming the five-membered heterocyclic ring.
Esterification
The ethyl ester group in the benzoate moiety is retained through esterification reactions, often involving ethyl alcohol or methanol under acidic conditions.
Cyclization of Benzohydrazide to Oxadiazole-Thione
The reaction mechanism for forming the oxadiazole-thione involves nucleophilic attack of the hydrazide’s amino group on CS₂, followed by cyclization:
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Nucleophilic Attack : The hydrazide’s -NH₂ group reacts with CS₂ to form an intermediate thioamide.
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Deprotonation and Cyclization : Base-mediated deprotonation facilitates the formation of the heterocyclic ring via elimination of water and H₂S .
Alkylation/Substitution Reactions
The introduction of the amino group involves:
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Electrophilic Substitution : The oxadiazole-thione intermediate undergoes substitution with an electrophilic species (e.g., benzaldehyde derivatives) to form imine or amine linkages .
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Reduction or Condensation : Depending on the reagent, the imine may be reduced to an amine or further functionalized .
Spectroscopic Analysis
The compound is characterized using:
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IR Spectroscopy : Key peaks include NH stretching (3300–3400 cm⁻¹), C=N stretching (1600–1650 cm⁻¹), and C-S stretching (1425 cm⁻¹) .
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¹H NMR : Signals for aromatic protons (6.5–8.5 ppm), NH protons (5.6–8.5 ppm), and methoxy groups (3.8–4.0 ppm) are observed .
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Mass Spectrometry : The molecular ion peak (M⁺) confirms the molecular formula C₁₇H₁₅N₃O₃S (m/z 341).
| Analytical Technique | Key Observations |
|---|---|
| IR (KBr, cm⁻¹) | NH: 3361–3329, C=N: 1606–1579, C-S: 1425 |
| ¹H NMR (δ, ppm) | NH: 7.80–9.77, Ar-H: 6.50–8.17, OCH₃: 3.84 |
| HRMS (m/z) | 341.4 (M⁺) |
Biological Evaluation Insights
While the specific compound’s bioactivity is not detailed in the provided sources, oxadiazole derivatives generally exhibit:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds derived from the 1,3,4-oxadiazole scaffold. For instance, derivatives similar to ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate have shown significant activity against various viruses.
Key Findings:
- Compounds exhibiting the 1,3,4-oxadiazole structure demonstrated effectiveness against Herpes Simplex Virus (HSV) and Feline Herpes Virus . Specifically, derivatives were identified that acted as potent inhibitors against these viruses, showcasing IC50 values in the low micromolar range .
Case Study:
A study synthesized several oxadiazole derivatives and evaluated their antiviral activity. The results indicated that certain derivatives had a marked effect on viral replication, suggesting a mechanism that may involve interference with viral entry or replication processes .
Antimicrobial Properties
The antimicrobial efficacy of this compound and related compounds has been extensively investigated.
Key Findings:
- Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial activity , particularly against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Case Study:
In a systematic evaluation of various oxadiazole derivatives, compounds were tested for their antibacterial properties using disc diffusion methods. Results showed significant inhibition zones against selected bacterial strains, emphasizing the potential for developing new antimicrobial agents based on this chemical framework .
Anticancer Activity
The anticancer potential of this compound has also been a focal point in recent research.
Key Findings:
- Several studies have reported that oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds were shown to have lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cell lines (HUH7) .
Case Study:
A notable investigation involved the synthesis of novel oxadiazole derivatives and their evaluation for cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The oxadiazole ring can participate in π-π stacking interactions, while the thioxo group can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 5-Phenyl-2-thioxo-1,3,4-oxadiazole Moieties
2-((5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)isoindoline-1,3-dione (PESMP)
- Structure : Features a phthalimide group instead of the ethyl benzoate.
- Synthesis : Prepared via cyclization of hydrazide derivatives with thioglycolic acid .
- Key Data :
- Computational Insights : Hirshfeld surface analysis revealed dominant H···O (25.6%) and H···S (8.6%) interactions, while DFT calculations indicated a planar oxadiazole ring with high stability .
1-[5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]ethanone (IdA)
- Structure: Substituted with an acetyl group instead of the aminobenzoate chain.
- Synthesis : Derived from benzoyl bromide and 5-phenyl-1,3,4-oxadiazole-2(3H)-thione .
- Key Data :
- Comparison: The acetyl group simplifies the structure but lacks the hydrogen-bonding capability of the amino group in the target compound, possibly reducing interactions with biological targets .
Analogues with Varied Substituents on the Oxadiazole Ring
Ethyl 1-{[5-(3,4-Dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate (5i)
- Structure : Incorporates a dichlorophenyl group and a piperidine-carboxylate ester.
- Key Data :
- Comparison : The electron-withdrawing Cl substituents enhance electrophilicity, which may increase reactivity compared to the unsubstituted phenyl group in the target compound .
1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b)
- Structure : Contains a phenethyl chain and a para-Cl-substituted phenyl group.
- Biological Activity : Exhibited potent antibacterial activity (MIC: 12.5 µg/mL against S. aureus), attributed to the para-Cl group’s electron-withdrawing effects .
- Comparison : The phenethyl chain in 2b enhances lipophilicity, whereas the ethyl benzoate in the target compound balances hydrophilicity and membrane permeability .
Analogues with Hybrid Pharmacophores
Oxadiazole-Chalcone Derivatives (e.g., 6.4(a–f))
- Structure : Combine oxadiazole with chalcone (α,β-unsaturated ketone).
- Biological Activity : Compounds 6.4(a) and 6.4(c) showed MICs of 25 µg/mL against E. coli due to conjugated π-systems enhancing DNA intercalation .
- Comparison : The ethyl benzoate in the target compound may mimic the chalcone’s planar structure but with reduced cytotoxicity risks .
Biological Activity
Ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, highlighting its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with appropriate amines and ethyl esters. The process generally follows these steps:
- Formation of the Oxadiazole Ring : The initial step includes the synthesis of the 5-phenyl-2-thioxo-1,3,4-oxadiazole core through cyclization reactions involving carbon disulfide and hydrazine derivatives.
- Methylation : The introduction of a methyl group at the 3-position of the oxadiazole is achieved through methylation reactions.
- Amidation : The final step involves the reaction with benzoic acid derivatives to form the desired ethyl ester.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Oxadiazole Derivative | Escherichia coli | 64 µg/mL |
| Similar Oxadiazole Derivative | Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited a strong bactericidal effect against Staphylococcus spp., confirming its potential as an antimicrobial agent .
Anticancer Activity
Research has also indicated that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example:
- Cell Lines Tested : A study evaluated the cytotoxic effects on A549 (lung cancer) and HepG2 (liver cancer) cell lines.
- Results : this compound showed significant inhibition of cell proliferation at concentrations ranging from 25 µM to 100 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 45 |
| HepG2 | 50 |
These findings suggest that this compound may be further explored for its anticancer properties .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A series of oxadiazole compounds were tested for anti-inflammatory properties alongside their antimicrobial activity. Results indicated that certain derivatives not only inhibited inflammation but also demonstrated lower gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .
- Cytotoxicity Assessment : In a comparative study involving various oxadiazole derivatives, this compound was noted for its selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Q1. What are the primary synthetic routes for ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate, and how do reaction conditions influence yield?
Basic Research Focus The compound can be synthesized via domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in methanol, as demonstrated in a procedure yielding 95% purity . Key parameters include:
- Reagent stoichiometry : A 1:2 molar ratio of substrate to TBHP ensures complete oxidation.
- Solvent selection : Methanol facilitates reflux conditions (2 hours), monitored by TLC for reaction completion.
- Purification : Column chromatography (silica gel, hexane-EtOAc gradient) removes byproducts.
Alternative routes involve S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O systems, emphasizing solvent polarity and base catalysis .
Q. Q2. How can synthetic protocols be optimized to address low yields or impurities in the thioxo-oxadiazole core formation?
Advanced Research Focus Optimization strategies include:
- Temperature modulation : Elevated temperatures (reflux) improve cyclization but may degrade thermally sensitive intermediates.
- Additive screening : Catalytic iodine (I₂) enhances electrophilic substitution in TBHP-mediated oxidations .
- Byproduct analysis : Use LC-MS or NMR to identify side products (e.g., dimerization or over-oxidation) and adjust protecting groups.
Contradictions in yield data (e.g., 70–95%) may stem from solvent purity or TBHP concentration variations .
Structural and Mechanistic Analysis
Q. Q3. What spectroscopic and computational methods are critical for characterizing the thioxo-oxadiazole moiety?
Basic Research Focus
- FT-IR : Confirm C=S stretching vibrations (∼1200–1250 cm⁻¹) and N–H bending (∼1550 cm⁻¹).
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methylene linkages (δ 4.1–4.5 ppm). ¹³C NMR resolves carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 180–185 ppm) signals .
- X-ray crystallography : Validates stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. Q4. How can reaction mechanisms involving the thioxo-oxadiazole ring be elucidated using computational chemistry?
Advanced Research Focus
- DFT calculations : Model transition states for thiourea cyclization or oxadiazole ring formation.
- Reaction path searches : Tools like GRRM or AFIR predict intermediates and activation energies .
- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
Data Interpretation and Experimental Design
Q. Q5. How should researchers reconcile contradictory data in thiourea-oxadiazole cyclization kinetics?
Advanced Research Focus
- Factorial design : Use 2^k factorial experiments to isolate variables (e.g., temperature, solvent, catalyst loading) .
- Kinetic profiling : In situ IR or Raman spectroscopy tracks real-time intermediate formation, resolving discrepancies between batch reactions .
- Statistical validation : Apply ANOVA to differentiate systematic errors (e.g., reagent degradation) from stochastic noise .
Q. Q6. What advanced methodologies enable efficient screening of derivatives for bioactivity studies?
Advanced Research Focus
- High-throughput synthesis : Automated liquid handlers prepare libraries via parallel reactions.
- AI-driven QSAR : Train models on electronic (e.g., HOMO/LUMO) and steric descriptors to predict bioactivity .
- Crystallization robots : Screen polymorphs under varied conditions (solvent, temperature) to optimize bioavailability .
Application-Oriented Research
Q. Q7. How can the compound’s electronic properties be tailored for photocatalytic applications?
Advanced Research Focus
- Bandgap engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate moiety, lowering LUMO levels.
- Transient absorption spectroscopy : Probe charge-transfer dynamics in TiO₂ or ZnO nanocomposites .
- Doping studies : Assess the impact of metal ions (e.g., V⁵⁺, Fe³⁺) on catalytic activity in oxidative dehydrogenation .
Future Directions
Q. Q8. What emerging technologies could revolutionize the synthesis and analysis of thioxo-oxadiazole derivatives?
Advanced Research Focus
- Autonomous labs : AI platforms like ICReDD integrate quantum chemical calculations with robotic experimentation to bypass trial-and-error approaches .
- Machine learning : Predict reaction outcomes using databases of analogous oxadiazole syntheses, reducing R&D timelines .
- Microfluidics : Continuous-flow reactors enhance heat/mass transfer, improving yield in exothermic cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
